molecular formula C16H18N2O3 B3072267 N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenyl)-acetamide CAS No. 1016703-69-7

N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenyl)-acetamide

Cat. No.: B3072267
CAS No.: 1016703-69-7
M. Wt: 286.33 g/mol
InChI Key: ZIYSWSAGEHPVDO-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenyl)-acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, two methoxy groups, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methoxyaniline and 4-methoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 5-amino-2-methoxyaniline is first dissolved in dichloromethane, followed by the addition of triethylamine. The 4-methoxybenzoyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0°C. The reaction mixture is stirred for several hours at room temperature.

    Purification: The resulting product is purified by recrystallization from an appropriate solvent such as ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Compounds with substituted functional groups replacing the methoxy groups.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenyl)-acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenyl)-acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-methoxyphenyl)-2-(4-methoxyphenyl)-acetamide
  • N-(5-Amino-2-methoxyphenyl)-2-(3-methoxyphenyl)-acetamide
  • N-(5-Amino-2-methoxyphenyl)-2-(4-ethoxyphenyl)-acetamide

Uniqueness

N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenyl)-acetamide is unique due to its specific substitution pattern and the presence of both amino and methoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-13-6-3-11(4-7-13)9-16(19)18-14-10-12(17)5-8-15(14)21-2/h3-8,10H,9,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYSWSAGEHPVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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